1-Ethyl-3-piperidinol, (R)-
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Overview
Description
1-Ethyl-3-piperidinol, ®- is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2001 g/mol . It is also known by other names such as N-Ethyl-3-hydroxypiperidine and 1-Ethyl-3-hydroxypiperidine . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
The synthesis of 1-Ethyl-3-piperidinol, ®- can be achieved through various synthetic routes. One common method involves the hydrogenation of 1-ethyl-3-piperidone using a suitable catalyst under controlled conditions . Another approach is the reduction of 1-ethyl-3-piperidone using sodium borohydride or lithium aluminum hydride . Industrial production methods often involve the use of high-pressure hydrogenation reactors to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
1-Ethyl-3-piperidinol, ®- undergoes several types of chemical reactions, including:
The major products formed from these reactions include 1-ethyl-3-piperidone, substituted piperidines, and various derivatives depending on the reagents and conditions used .
Scientific Research Applications
1-Ethyl-3-piperidinol, ®- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-3-piperidinol, ®- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Ethyl-3-piperidinol, ®- can be compared with other similar compounds such as:
1-Methyl-3-piperidinol: Similar in structure but with a methyl group instead of an ethyl group.
1-Propyl-3-piperidinol: Similar in structure but with a propyl group instead of an ethyl group.
3-Hydroxy-1-ethylpiperidine: Another name for 1-Ethyl-3-piperidinol, highlighting its hydroxyl group at the third position.
The uniqueness of 1-Ethyl-3-piperidinol, ®- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
79802-10-1 |
---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(3R)-1-ethylpiperidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-2-8-5-3-4-7(9)6-8/h7,9H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
ZNPSUOAGONLMLK-SSDOTTSWSA-N |
Isomeric SMILES |
CCN1CCC[C@H](C1)O |
Canonical SMILES |
CCN1CCCC(C1)O |
Origin of Product |
United States |
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